molecular formula C16H19N3O4S B6572434 ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate CAS No. 1106908-39-7

ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No.: B6572434
CAS No.: 1106908-39-7
M. Wt: 349.4 g/mol
InChI Key: SXCRNYITJKMIEM-UHFFFAOYSA-N
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Description

Ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a carboxylate ester and a sulfamoyl group attached to a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the tetrahydronaphthalenyl sulfonamide intermediate, which is then coupled with a pyrazole derivative under suitable conditions to form the final product. The reaction conditions often include the use of organic solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process would be scaled up from laboratory conditions, ensuring that the reaction parameters such as temperature, pressure, and reactant concentrations are tightly controlled to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole ring or the tetrahydronaphthalenyl moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.

Scientific Research Applications

Ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.

    Medicine: Its structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: The compound’s unique properties can be exploited in the development of specialty chemicals and advanced materials for various industrial applications.

Mechanism of Action

The mechanism by which ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes or receptors, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-Tetrahydro-2-naphthylamine: This compound shares the tetrahydronaphthalenyl moiety but lacks the pyrazole and sulfamoyl groups.

    1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-amine: Similar in structure but with an amine group instead of the pyrazole and sulfamoyl functionalities.

    5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid: Contains the tetrahydronaphthalenyl group but features a boronic acid moiety.

Uniqueness

Ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate is unique due to the combination of its functional groups, which confer specific reactivity and interaction capabilities. The presence of both the sulfamoyl and pyrazole groups allows for versatile chemical modifications and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

ethyl 5-(5,6,7,8-tetrahydronaphthalen-1-ylsulfamoyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-2-23-16(20)13-10-17-18-15(13)24(21,22)19-14-9-5-7-11-6-3-4-8-12(11)14/h5,7,9-10,19H,2-4,6,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCRNYITJKMIEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1)S(=O)(=O)NC2=CC=CC3=C2CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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